Propan-2-yl (4-ethoxy-3-methoxyphenyl)carbamate
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Overview
Description
Propan-2-yl (4-ethoxy-3-methoxyphenyl)carbamate is a chemical compound with a complex structure that includes an aromatic ring substituted with ethoxy and methoxy groups, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl (4-ethoxy-3-methoxyphenyl)carbamate typically involves the reaction of 4-ethoxy-3-methoxyphenol with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl (4-ethoxy-3-methoxyphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The aromatic ring can be oxidized to form quinones.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Propan-2-yl (4-ethoxy-3-methoxyphenyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Propan-2-yl (4-ethoxy-3-methoxyphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The aromatic ring and its substituents can also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Propan-2-yl (4-methoxyphenyl)carbamate
- Propan-2-yl (4-ethoxyphenyl)carbamate
- Propan-2-yl (3-methoxyphenyl)carbamate
Uniqueness
Propan-2-yl (4-ethoxy-3-methoxyphenyl)carbamate is unique due to the presence of both ethoxy and methoxy groups on the aromatic ring, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s solubility, stability, and interaction with molecular targets compared to similar compounds with only one substituent.
Properties
CAS No. |
87130-07-2 |
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Molecular Formula |
C13H19NO4 |
Molecular Weight |
253.29 g/mol |
IUPAC Name |
propan-2-yl N-(4-ethoxy-3-methoxyphenyl)carbamate |
InChI |
InChI=1S/C13H19NO4/c1-5-17-11-7-6-10(8-12(11)16-4)14-13(15)18-9(2)3/h6-9H,5H2,1-4H3,(H,14,15) |
InChI Key |
MDBAMSRHCSBPCP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)NC(=O)OC(C)C)OC |
Origin of Product |
United States |
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